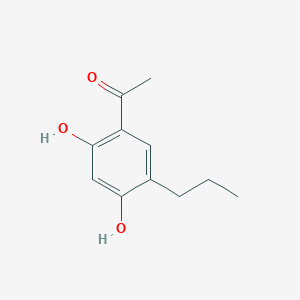![molecular formula C16H26Cl2N2 B1305658 (8-Méthyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phénéthyl-amine dihydrochlorure CAS No. 465534-76-3](/img/structure/B1305658.png)
(8-Méthyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phénéthyl-amine dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methyl-8-aza-bicyclo[321]oct-3-YL)-phenethyl-amine dihydrochloride is a compound belonging to the class of tropane alkaloids
Applications De Recherche Scientifique
(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Analyse Biochimique
Biochemical Properties
(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity. These interactions can alter the levels of neurotransmitters like dopamine and acetylcholine, impacting various physiological processes . Additionally, (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride binds to specific protein receptors, influencing signal transduction pathways.
Cellular Effects
The effects of (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride on cellular processes are profound. In neuronal cells, it modulates neurotransmitter release and uptake, affecting synaptic transmission and plasticity. This compound also influences cell signaling pathways, such as the cAMP pathway, leading to changes in gene expression and cellular metabolism . In non-neuronal cells, (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride can impact cell proliferation and apoptosis, highlighting its potential in cancer research.
Molecular Mechanism
At the molecular level, (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and AChE, inhibiting their catalytic activity. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission . Additionally, (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride can activate or inhibit specific receptors, altering downstream signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride in animal models are dose-dependent. At low doses, it can enhance cognitive function and neuroprotection, while higher doses may lead to toxicity and adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Understanding these dosage effects is essential for developing safe and effective therapeutic strategies.
Metabolic Pathways
(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride is metabolized primarily in the liver, involving enzymes such as cytochrome P450. The metabolic pathways include hydroxylation and demethylation, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride can influence the metabolism of other drugs, highlighting the importance of understanding its metabolic interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropine: Another tropane alkaloid with similar structural features.
Scopolamine: A tropane alkaloid known for its use in medicine as an antiemetic and antispasmodic.
Atropine: A tropane alkaloid used in medicine to treat bradycardia and as an antidote for certain types of poisoning.
Uniqueness
(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride is unique due to its specific structural features and the potential for diverse biological activities. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13;;/h2-6,14-17H,7-12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYJJJXXJGVEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NCCC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385509 |
Source


|
| Record name | (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE DIHYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465534-76-3 |
Source


|
| Record name | (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE DIHYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)




